molecular formula C11H8ClNO2S B2979512 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 792954-15-5

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2979512
CAS No.: 792954-15-5
M. Wt: 253.71 g/mol
InChI Key: JRGMCBIWDZWFLJ-VZUCSPMQSA-N
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Description

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a chemical compound with the molecular formula C11H8ClNO2S. It is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazolidinone derivative . The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acetic anhydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Bromophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • 2-[2-(3-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
  • 2-[2-(3-Nitrophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Uniqueness

2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

CAS No.

792954-15-5

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+

InChI Key

JRGMCBIWDZWFLJ-VZUCSPMQSA-N

SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

Isomeric SMILES

C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1

solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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